molecular formula C24H50N2O B14269246 N-[3-(Dimethylamino)propyl]nonadecanamide CAS No. 140616-22-4

N-[3-(Dimethylamino)propyl]nonadecanamide

Cat. No.: B14269246
CAS No.: 140616-22-4
M. Wt: 382.7 g/mol
InChI Key: POWBTIQLPBMCOR-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]nonadecanamide is a chemical compound with the molecular formula C22H45N2O It is an amide derivative that features a long nonadecane chain attached to a dimethylaminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]nonadecanamide typically involves the reaction of nonadecanoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]nonadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

N-[3-(Dimethylamino)propyl]nonadecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]nonadecanamide involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, the dimethylamino group can engage in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Dimethylamino)propyl]dodecanamide: Similar structure but with a shorter dodecane chain.

    N-[3-(Dimethylamino)propyl]methacrylamide: Contains a methacrylamide group instead of a nonadecanamide group.

    N-[3-(Dimethylamino)propyl]acetamide: Features an acetamide group instead of a nonadecanamide group.

Uniqueness

N-[3-(Dimethylamino)propyl]nonadecanamide is unique due to its long nonadecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds with long hydrophobic tails, such as in surfactants and membrane studies .

Properties

CAS No.

140616-22-4

Molecular Formula

C24H50N2O

Molecular Weight

382.7 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]nonadecanamide

InChI

InChI=1S/C24H50N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2)3/h4-23H2,1-3H3,(H,25,27)

InChI Key

POWBTIQLPBMCOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C

Origin of Product

United States

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